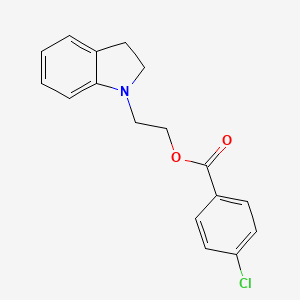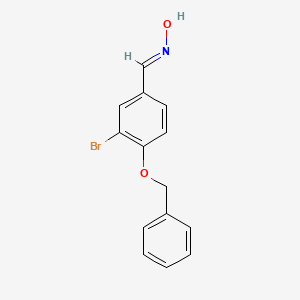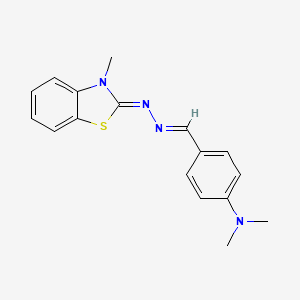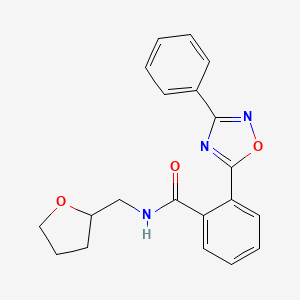![molecular formula C25H21Cl2N3O2S B5544229 3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544229.png)
3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Research on benzothienopyrimidine derivatives and related compounds focuses on exploring their synthesis, molecular structures, chemical reactions, and properties. These compounds are of interest due to their potential applications in various fields, including materials science and pharmacology, excluding drug use and dosage information.
Synthesis Analysis
Synthesis techniques for benzothienopyrimidine derivatives often involve cyclocondensation reactions, acylation, and reactions with aromatic amine hydrochlorides. For example, Tolkunov et al. (2013) described the acylation of pyrimidine triones and subsequent cyclocondensation to produce benzothienopyrimidin derivatives (Tolkunov et al., 2013).
Molecular Structure Analysis
Molecular structure analyses, including X-ray crystallography and density functional theory (DFT) calculations, are utilized to determine the crystal structure and electronic properties of these compounds. Huang et al. (2020) detailed the crystal structure and antiproliferative activity of a related compound, providing insights into the molecular geometry and electronic characteristics (Huang et al., 2020).
Chemical Reactions and Properties
Benzothienopyrimidine derivatives undergo various chemical reactions, including reductions, halogenations, and nucleophilic substitutions, affecting their chemical properties. For instance, ElMarrouni and Heras (2015) explored the use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group in the synthesis of new unnatural amino acids, highlighting the versatility of these compounds in chemical transformations (ElMarrouni & Heras, 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are influenced by the molecular structure and substituents on the benzothienopyrimidine core. Research by Trilleras et al. (2009) on isostructural pyrimidines contributes to understanding how structural similarities impact physical properties (Trilleras et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic properties, are crucial for the potential applications of benzothienopyrimidine derivatives. Studies like those by Yokota et al. (2012) on fluorescent pyrimidine derivatives provide valuable information on the electronic structure and reactivity of these compounds (Yokota et al., 2012).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Novel compounds derived from benzothieno[2,3-d]pyrimidin-4(3H)-one have been synthesized with a focus on their potential as anti-inflammatory, analgesic, and COX-2 inhibitors. These compounds have shown significant selectivity and activity in inhibitory studies, suggesting their potential for therapeutic applications in inflammation and pain management (A. Abu‐Hashem et al., 2020).
Research into derivatives of [1]benzothieno[3,2-d]pyrimidine has extended into the exploration of antileukemic agents, where the condensation of specific intermediates with various amines has led to the synthesis of compounds with potential antileukemic properties (F. El-Telbany & R. O. Hutchins, 1985).
The development of new, 2-substituted 3-aryl-8,9,10,11-tetrahydro[1]benzothieno[3′,2′ : 5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones through the aza-Wittig reaction has been reported, highlighting the methodological advancements in synthesizing these complex heterocyclic compounds. These developments underscore the versatility and potential of [1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives in medicinal chemistry (Jianchao Liu et al., 2006).
Antimicrobial and Antifungal Applications
Some derivatives have been synthesized with a focus on their antimicrobial and antifungal activities. For instance, compounds exhibiting promising biological activities have been synthesized from 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, indicating their potential in treating infections (B. V. Ashalatha et al., 2007).
The synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide and its potent inhibitory activity against human cancer cell lines underscore the therapeutic potential of these compounds in oncology. The detailed structural and activity analysis provides a foundation for further exploration of their applications in cancer treatment (Pei Huang et al., 2020).
Propiedades
IUPAC Name |
3-[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2N3O2S/c1-14-7-3-4-8-17(14)23-29-24-21(18-9-5-6-10-20(18)33-24)25(31)30(23)28-13-15-11-16(26)12-19(27)22(15)32-2/h3-4,7-8,11-13H,5-6,9-10H2,1-2H3/b28-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRMRQJPIUNAHJ-XODNFHPESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2N=CC5=C(C(=CC(=C5)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2/N=C/C5=C(C(=CC(=C5)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]amino}-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-morpholinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5544146.png)
![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5544160.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione](/img/structure/B5544166.png)

![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)
![5-[(2-chlorophenyl)(hydroxy)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5544195.png)




![ethyl 4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5544224.png)
![2-amino-N-1-naphthyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5544249.png)

![N,N-dimethyl-1-[4-(4-morpholinyl)benzoyl]-5-indolinesulfonamide](/img/structure/B5544257.png)